molecular formula C16H11BrN2O2 B5767775 (Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide

(Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B5767775
M. Wt: 343.17 g/mol
InChI Key: QCRTXCWHCMCSJS-XFXZXTDPSA-N
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Description

(Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide is an organic compound that features a bromophenyl group, a cyano group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 4-hydroxybenzylamine.

    Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and 4-hydroxybenzylamine in the presence of a suitable catalyst and solvent.

    Cyclization: The intermediate product undergoes cyclization to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studies may explore the compound’s biological activity, including its potential as an enzyme inhibitor or its interaction with biological macromolecules.

Medicine

    Pharmaceutical Research: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: The compound’s unique structural properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would likely interact with the enzyme’s active site, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the compound’s specific biological or chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
  • (Z)-3-(4-fluorophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide

Uniqueness

The presence of the bromophenyl group in (Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide distinguishes it from similar compounds with different halogen substitutions

Properties

IUPAC Name

(Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-13-3-1-11(2-4-13)9-12(10-18)16(21)19-14-5-7-15(20)8-6-14/h1-9,20H,(H,19,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRTXCWHCMCSJS-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
Reactant of Route 2
(Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
Reactant of Route 3
(Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
Reactant of Route 4
(Z)-3-(4-bromophenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide

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